2-氨基-2-(2,6-二氟苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

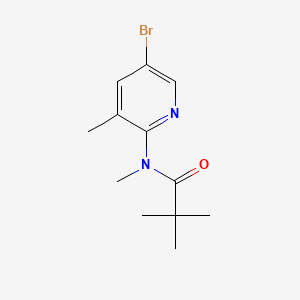

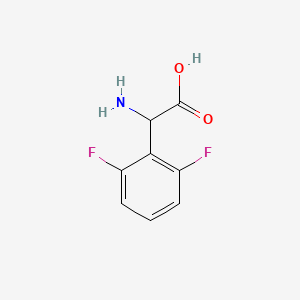

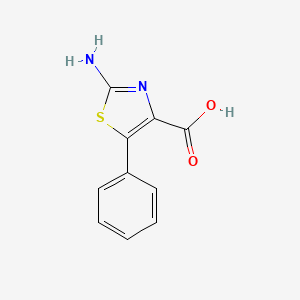

2-Amino-2-(2,6-difluorophenyl)acetic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins. Amino acids are typically characterized by the presence of both an amine (-NH2) and a carboxyl (-COOH) functional group. The specific structure of 2-Amino-2-(2,6-difluorophenyl)acetic acid suggests that it has a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, and an acetic acid moiety attached to the same carbon as the amino group, which is a deviation from the common alpha-amino acids found in proteins .

Synthesis Analysis

While the provided data does not include a direct synthesis route for 2-Amino-2-(2,6-difluorophenyl)acetic acid, it does mention a related synthesis method for 2-arylbenzothiazoles using acetic acid–promoted condensation under microwave irradiation . This suggests that acetic acid can act as a catalyst in the synthesis of aromatic compounds, which could potentially be applied to the synthesis of 2-Amino-2-(2,6-difluorophenyl)acetic acid by adapting the method to the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The amino group in 2-Amino-2-(2,6-difluorophenyl)acetic acid would be expected to participate in typical amino acid reactions, such as forming peptide bonds through condensation reactions. The fluorinated aromatic ring could engage in electrophilic substitution reactions, although the presence of strong electron-withdrawing groups like fluorine would make the ring less reactive towards such processes. The acetic acid moiety could be involved in esterification or amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-(2,6-difluorophenyl)acetic acid would likely include a solid state at room temperature, with a melting point and solubility influenced by the presence of both polar and nonpolar regions in the molecule. The fluorine atoms would increase the acidity of the compound compared to non-fluorinated analogs. The compound's solubility in water and organic solvents would be determined by the balance between the hydrophilic (amino and carboxyl groups) and hydrophobic (fluorinated aromatic ring) parts of the molecule. The amino acid analysis method described could potentially be used to quantify this compound after appropriate method development and validation .

科学研究应用

构象研究

研究已经探索了苯氧乙酸衍生物的构象行为,包括2-氨基-2-(2,6-二氟苯基)乙酸,在各种加合物中与其自由形式相比。利用单晶X射线衍射技术,分析了这些分子的构象,揭示了它们在不同化学环境中的结构行为和相互作用的见解 (Lynch et al., 2003)。

化学合成与活性

在药物化学中,已研究了在醛糖还原酶抑制剂(ARIs)上用二氟苯酚基团替代羧酸功能基团。这项研究旨在开发新的化合物来管理糖尿病并发症,展示了2,6-二氟苯酚衍生物在创造具有抗氧化活性的有效ARIs方面的潜力 (Alexiou & Demopoulos, 2010)。

分子结构的研究

已记录了多氟代二氮杂芴的合成和X射线结构分析,涉及与2-氨基-2-(2,6-二氟苯基)乙酸衍生物的反应。这些研究为这些氟化合物的分子几何和在材料科学和催化等各个领域的潜在应用提供了宝贵信息 (Karpov et al., 2006)。

抗菌应用

已进行了与2-{[(E)-1-(2-羟基芳基)烯基]氨基}乙酸形成的三有机锡(IV)配合物的合成和表征,揭示了这些化合物的分子结构和潜在的抗菌应用的见解 (Baul et al., 2002)。

安全和危害

“2-Amino-2-(2,6-difluorophenyl)acetic acid” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

2-amino-2-(2,6-difluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQFMHLBQOCLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594420 |

Source

|

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2,6-difluorophenyl)acetic acid | |

CAS RN |

244187-05-1 |

Source

|

| Record name | Amino(2,6-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(2,6-difluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)